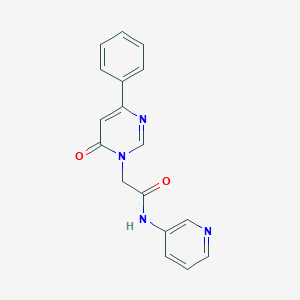
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, or 2-PPA, is a small molecule that has been widely studied for its potential applications in drug discovery and development. It is a member of the pyrimidine family and is composed of a pyridine ring fused with a pyrrole ring. 2-PPA has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and dihydroorotate dehydrogenase (DHODH). It has also been investigated for its potential to modulate the activity of several nuclear receptors, including the estrogen receptor (ER) and the peroxisome proliferator-activated receptor (PPAR).
科学研究应用
2-PPA has been studied for its potential applications in drug discovery and development. It has been investigated for its ability to act as an inhibitor of several enzymes, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been studied for its potential to modulate the activity of several nuclear receptors, including the ER and the PPAR. Furthermore, 2-PPA has been explored for its potential to modulate the activity of several transcription factors, such as NF-κB and AP-1.
作用机制
2-PPA has been shown to act as an inhibitor of several enzymes, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been demonstrated to modulate the activity of several nuclear receptors, including the ER and the PPAR. The mechanism of action of 2-PPA is not fully understood, but it is believed to involve the binding of 2-PPA to the active sites of these enzymes and receptors, resulting in the inhibition or modulation of their activity.
Biochemical and Physiological Effects
2-PPA has been studied for its potential to modulate the activity of several enzymes and receptors. In vitro studies have demonstrated that 2-PPA is able to inhibit the activity of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been shown to modulate the activity of several nuclear receptors, including the ER and the PPAR. The effects of 2-PPA on these enzymes and receptors have been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-cancer effects.
实验室实验的优点和局限性
2-PPA has several advantages for use in laboratory experiments. It is a small molecule, making it relatively easy to synthesize and handle. In addition, it is relatively inexpensive and can be synthesized in a two-step reaction. However, there are some limitations to using 2-PPA in laboratory experiments. For example, it is not a highly selective inhibitor of enzymes and receptors, meaning that it may have off-target effects that could interfere with experimental results.
未来方向
There are a number of potential future directions for the study of 2-PPA. These include further investigation of its mechanism of action, its potential applications in drug discovery and development, and its potential to modulate the activity of other enzymes and receptors. In addition, the potential therapeutic applications of 2-PPA, such as its potential to treat cancer and inflammatory diseases, could be explored. Finally, further research into the safety and efficacy of 2-PPA could be conducted to determine its potential as a therapeutic agent.
合成方法
2-PPA is synthesized in a two-step reaction. The first step involves the condensation of 4-hydroxybenzaldehyde and pyridine-3-carboxylic acid to form an aldol intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the desired 2-PPA. This synthesis method has been shown to be efficient and cost-effective, making it an attractive option for the production of 2-PPA.
属性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(20-14-7-4-8-18-10-14)11-21-12-19-15(9-17(21)23)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGHSNTOZGLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6541374.png)
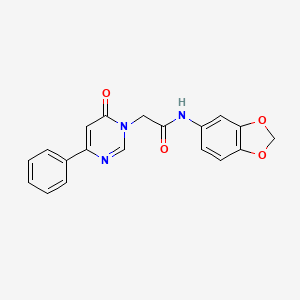
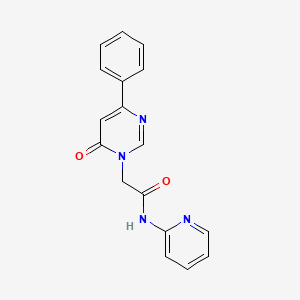
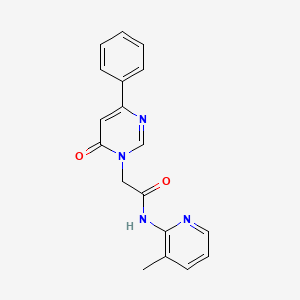
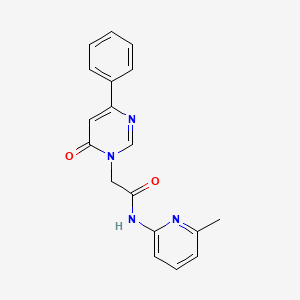
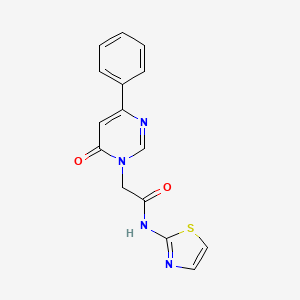
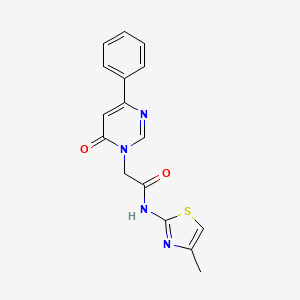
![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)